1-(4-Bromobenzyl)piperidine hydrochloride
Overview
Description
1-(4-Bromobenzyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClN and its molecular weight is 290.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
The compound has been utilized in the synthesis of novel analogues with potential antiplatelet aggregation activity. For instance, carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold were designed and synthesized, showing significant antiplatelet aggregating properties. One of the most active compounds in this study, involving 1-(4-bromobenzyl)piperidine hydrochloride, demonstrated a concentration-dependent inhibition of platelet aggregation, highlighting its potential in therapeutic applications related to cardiovascular diseases (Youssef et al., 2011).
Structural and Molecular Analysis
The compound has also been a focus in structural and molecular analyses aimed at understanding its chemical properties and potential interactions with biological targets. For instance, the crystal structures of certain chemotherapeutic agents involving this compound were analyzed, revealing insights into their molecular conformations and intermolecular interactions. This type of analysis is crucial for drug design and development, especially in identifying how such compounds might interact with biological targets at the molecular level (Al-Mutairi et al., 2021).
Chemical Synthesis Techniques
In addition to its therapeutic potential, this compound has been instrumental in advancing chemical synthesis techniques. Research has demonstrated its role in the development of convenient methods for the synthesis of isotopomers, which are critical in the field of medicinal chemistry for the study of drug metabolism and pharmacokinetics (Proszenyák et al., 2005).
Novel Compound Synthesis
Furthermore, the compound has been used in the synthesis of novel compounds with broad inhibitory activities against fungi, indicating its versatility in contributing to the development of new antimicrobial agents. This underscores the compound's potential in contributing to the synthesis of novel therapeutic agents with diverse biological activities (Xue Si-jia, 2011).
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas of ongoing research .
Biochemical Pathways
Understanding the pathways influenced by this compound and their downstream effects would provide valuable insights into its mechanism of action .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Detailed studies are required to elucidate these effects .
Action Environment
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZSXFMTQONGSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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